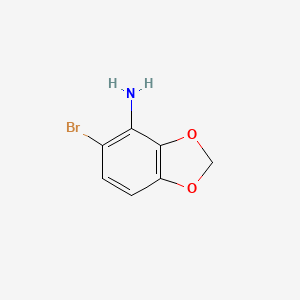

5-Bromo-1,3-benzodioxol-4-amine

Vue d'ensemble

Description

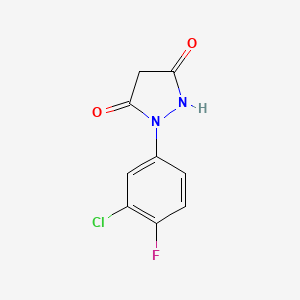

5-Bromo-1,3-benzodioxol-4-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H6BrNO2 .

Synthesis Analysis

The synthesis of 5-Bromo-1,3-benzodioxol-4-amine involves several steps. One method involves the use of 5-bromo-benzo[1,3]dioxole, PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at 130°C . Another method involves the use of ethyl indole-2-carboxylate, K3PO4, CuI, and N,N-dimethylethylenediamine in anhydrous toluene .Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-benzodioxol-4-amine is represented by the InChI code: 1S/C7H6BrNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2 . The molecular weight is 216.03 .Physical And Chemical Properties Analysis

5-Bromo-1,3-benzodioxol-4-amine is a solid at room temperature . It has a boiling point of 292.2±40.0 C at 760 mmHg . The compound should be stored at 4°C and protected from light .Applications De Recherche Scientifique

Anticancer Activity

5-Bromo-1,3-benzodioxole: has been investigated for its potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo [1,3]dioxol-5-yl-indoles based on the activity of indoles against cancer cell lines. These compounds were evaluated for their anticancer effects on prostate, pancreatic, and acute lymphoblastic leukemia cancer cells. Notably, compounds like 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against cancer cells, suggesting their potential as templates for further optimization .

α-Amylase Inhibition

In 2012, a tannin derivative called phlorotannin 2-(4-(3,5-dihydroxyphenoxy)-3,5-dihydroxyphenoxy) benzene-1,3,5-triol (DDBT) was discovered. This compound demonstrated remarkable α-amylase inhibitory activity with an IC50 value of 8.5 µM . Its potency suggests that 5-Bromo-1,3-benzodioxole could be explored further in the context of α-amylase inhibition .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statement is H302, which means it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

While the future directions for the use of 5-Bromo-1,3-benzodioxol-4-amine are not well-documented, it’s worth noting that similar compounds have been studied for their anticancer activity . This suggests that 5-Bromo-1,3-benzodioxol-4-amine could potentially be used in the development of new anticancer drugs .

Mécanisme D'action

Mode of Action

Similar compounds have been shown to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound and its targets, potentially altering their function.

Biochemical Pathways

The compound’s potential to undergo reactions at the benzylic position suggests it may interact with pathways involving similar chemical reactions . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Propriétés

IUPAC Name |

5-bromo-1,3-benzodioxol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAZIDHOTLRDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620343 | |

| Record name | 5-Bromo-2H-1,3-benzodioxol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401811-78-7 | |

| Record name | 5-Bromo-2H-1,3-benzodioxol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3032647.png)

![Diethyl [(pyridin-2-yl)methylidene]propanedioate](/img/structure/B3032648.png)

![3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3032653.png)

![[5-(4-Chlorophenyl)furan-2-yl]methanol](/img/structure/B3032655.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3032657.png)

![3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine](/img/structure/B3032659.png)

![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenesulfonoyl chloride](/img/structure/B3032660.png)

![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3032663.png)